molecular formula C20H23ClN4O4 B2611064 N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-34-4

N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2611064
CAS No.: 1021217-34-4
M. Wt: 418.88
InChI Key: BOWISXZLKLFGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a 2-chlorobenzyl group at the N-position and a 3-methoxypropyl substituent at the 7-position of the pyrrolo[2,3-d]pyrimidine core. The 1,3-dimethyl and 2,4-dioxo moieties further enhance its stability and interaction with biological targets.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4/c1-23-18-14(19(27)24(2)20(23)28)11-16(25(18)9-6-10-29-3)17(26)22-12-13-7-4-5-8-15(13)21/h4-5,7-8,11H,6,9-10,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWISXZLKLFGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)NCC3=CC=CC=C3Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O5C_{21}H_{24}N_{4}O_{5} with a molecular weight of approximately 412.446 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrolopyrazine have shown efficacy in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that the compound may inhibit tumor growth by targeting specific kinases involved in cancer progression .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The potential for this compound to act as an anti-inflammatory agent is supported by predictive models showing a high probability of such activity .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial effects. Compounds within the same class have shown activity against various bacterial and fungal strains. The mechanism likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : The ability to trigger apoptosis in cancer cells may be linked to the activation of caspases and modulation of Bcl-2 family proteins.
  • Inflammatory Pathway Modulation : By inhibiting NF-kB signaling and reducing cytokine production, the compound may exert anti-inflammatory effects .

In Vitro Studies

A series of in vitro assays were conducted to assess the compound's inhibitory effects on various protein kinases. Results indicated that certain derivatives exhibited high inhibitory activity (IC50 values ranging from 0.25 to 0.78 µM) against kinases such as JAK3 and cRAF .

Data Summary Table

Biological ActivityMechanismReference
AntitumorKinase inhibition; apoptosis induction
Anti-inflammatoryModulation of inflammatory cytokines
AntimicrobialDisruption of microbial membranes

Comparison with Similar Compounds

Structural Comparison

Key structural differences among pyrrolo[2,3-d]pyrimidine derivatives lie in substituent groups, which critically influence pharmacological activity and physicochemical properties. Below is a comparative table:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 2-chlorobenzyl (N), 3-methoxypropyl (7) C₂₁H₂₃ClN₄O₄* 430.89† Chlorobenzyl enhances lipophilicity; methoxypropyl improves solubility
7-Butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Butyl (7), 3-methoxypropyl (N) C₁₇H₂₆N₄O₄ 350.42 Alkyl chain increases metabolic stability
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Cyclopentyl (7), sulfamoylphenyl (2) C₂₁H₂₆N₅O₃S 428.18 Sulfonamide group enhances target binding via hydrogen bonding
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 4-Chlorophenyl (N4), dimethoxybenzyl (6) C₂₁H₂₀ClN₅O₂ 417.87 Dual chloro and methoxy groups optimize kinase inhibition

*Calculated based on analogous structures; †Estimated using ChemDraw.

Antitumor Potential
  • EGFR Inhibition : Trisubstituted pyrrolo[2,3-d]pyrimidines (e.g., compounds 100–105 ) exhibit EGFR IC₅₀ values ranging from 5.31 to 159.8 µM . The target compound’s 2-chlorobenzyl group may enhance binding affinity compared to methyl-pyrrole derivatives.
  • Antiangiogenic Effects : Pyrrolo[2,3-d]pyrimidines with bulky substituents (e.g., cyclopentyl) show improved activity by blocking VEGF signaling .
Antiviral Activity
  • Anti-BVDV Activity : Analogs with trichloromethyl groups (e.g., compounds 11, 13, 16, 17 ) demonstrate potent inhibition of Bovine Viral Diarrhea Virus (BVDV) . The target compound’s chloro-substituted benzyl group may confer similar antiviral properties.
Antimicrobial Activity
  • Sulfamoyl Derivatives : Compound 2a () shows enhanced bacterial growth inhibition due to its sulfonamide moiety, a feature absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.